N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide
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Overview
Description
N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a pyridinylmethyl group and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridinylmethyl Group: The piperazine ring is then reacted with pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate to introduce the pyridinylmethyl group.
Introduction of the Isopropyl Group: The final step involves the acylation of the piperazine derivative with isopropyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine and pyridine derivatives.
Scientific Research Applications
N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with various biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to receptor sites, modulating their activity and leading to various physiological effects. The piperazine ring and pyridinylmethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar structural framework and are used in medicinal chemistry.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares the piperazine and pyridine components and is used in cancer research.
Uniqueness
N-(propan-2-yl)-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isopropyl group, piperazine ring, and pyridinylmethyl group makes it a versatile and valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H26N4O |
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Molecular Weight |
290.40 g/mol |
IUPAC Name |
N-propan-2-yl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C16H26N4O/c1-13(2)18-16(21)14(3)20-9-7-19(8-10-20)12-15-5-4-6-17-11-15/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,18,21) |
InChI Key |
FXDMHOGWKLIJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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